![molecular formula C21H16N2O3S2 B2508422 2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 898405-95-3](/img/structure/B2508422.png)

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

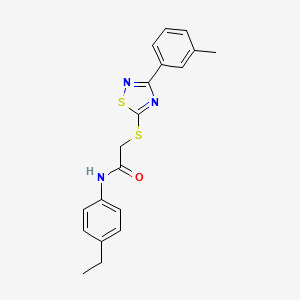

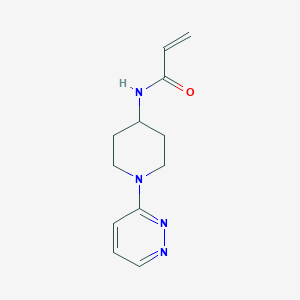

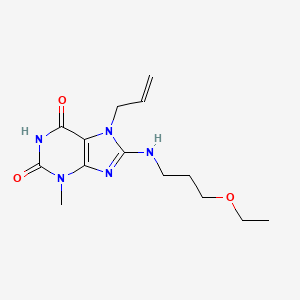

The compound "2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with benzenesulfonyl and benzothiazolyl groups, which are known for their biological activities, including antimicrobial properties and enzyme inhibition.

Synthesis Analysis

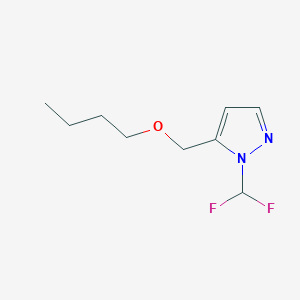

The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with other chemical entities to form intermediates, which are then further reacted to yield the target compounds. For instance, in one study, benzenesulfonyl chloride is reacted with ethyl isonipecotate to yield an intermediate, which is then converted into a piperidin-4-carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol derivative . Another study describes the synthesis of N-substituted derivatives by reacting a phenylsulfonyl(piperidin-1-yl)amino precursor with different electrophiles . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. For example, the structure of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was elucidated using 1H-NMR, IR, and mass spectral data . Similarly, the benzothiazolyl-amide derivatives' structures were confirmed by IR, 1H-NMR, 13C-NMR, and FAB+-MS spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of sulfonamide and amide linkages, as well as the introduction of various substituents to modify the biological activity of the compounds. For instance, the reaction of a thiazolyl benzenesulfonamide with different electrophiles leads to a variety of N-substituted acetamide derivatives . These reactions are typically carried out in the presence of bases such as sodium hydride and solvents like DMF.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide insights. These compounds often exhibit moderate to high biological activity, as seen in their antimicrobial and enzyme inhibition properties . The solubility, stability, and reactivity of these compounds can be influenced by the nature of the substituents and the overall molecular structure.

Case Studies

Several of the studies provided involve biological evaluations of the synthesized compounds. For example, some compounds were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with significant effects observed in vivo in rats and gerbils . Other compounds were screened for antimicrobial activity against a range of bacteria and exhibited varying degrees of effectiveness . These studies serve as case examples of how the synthesized compounds can be applied in biological contexts to understand their potential therapeutic uses.

Scientific Research Applications

Antimicrobial Activity :A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides have been synthesized and evaluated against a range of bacterial and fungal species. These compounds, particularly compound 4d, have shown potent antimicrobial activity, suggesting potential use in treating infections (Incerti et al., 2017).

Antibacterial Studies and New Derivatives :Research on 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related derivatives has revealed significant antibacterial activity. These findings point to potential applications in developing new antibacterial agents (Ramalingam et al., 2019).

pKa Determination and Drug Precursors :Newly synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds have been studied to determine their acidity constants (pKa), providing valuable information for their development as drug precursors (Duran & Canbaz, 2013).

Heterocyclic Compound Synthesis :Synthesis of various heterocyclic compounds derived from 2-Amino Benzothiazole has been explored, with potential applications in pharmaceuticals and chemical industries. These compounds offer a wide range of structural varieties, useful in drug design and other chemical applications (Mahmood & Ahmad, 2020).

Mechanism of Action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit antinociceptive activity , suggesting potential targets could be receptors or enzymes involved in pain perception and inflammation.

Mode of Action

Based on the antinociceptive activity of related benzothiazole derivatives , it can be hypothesized that this compound may interact with its targets to modulate pain signaling pathways.

Biochemical Pathways

Given the potential antinociceptive activity of related compounds , it is plausible that this compound may influence pathways related to pain perception and inflammation.

Result of Action

Based on the reported antinociceptive activity of related compounds , it can be inferred that this compound may have potential analgesic effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)27-21/h1-13H,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWHIFXCSVOMGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)